![molecular formula C15H15N5O B12536633 N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine CAS No. 819076-75-0](/img/structure/B12536633.png)

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

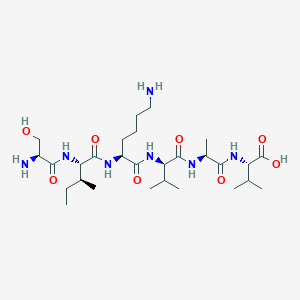

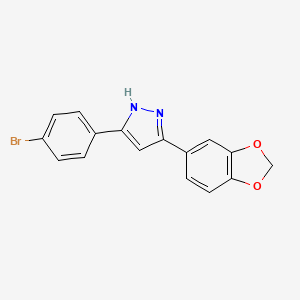

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazol-3,5-diamin ist eine chemische Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind fünfringige heterozyklische Verbindungen, die drei Stickstoffatome enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Phenoxyphenylgruppe aus, die an den Triazolring gebunden ist und einzigartige chemische und biologische Eigenschaften verleiht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazol-3,5-diamin beinhaltet typischerweise die Reaktion von 4-Phenoxybenzylchlorid mit 1H-1,2,4-triazol-3,5-diamin unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat (K~2~CO~3~) in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Verunreinigungen zu minimieren und die Effizienz des Prozesses zu maximieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazol-3,5-diamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid (H~2~O~2~) oder Kaliumpermanganat (KMnO~4~) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH~4~) oder Lithiumaluminiumhydrid (LiAlH~4~) durchgeführt werden.

Substitution: Die Phenoxygruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien und Bedingungen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H~2~O~2~), Kaliumpermanganat (KMnO~4~)

Reduktion: Natriumborhydrid (NaBH~4~), Lithiumaluminiumhydrid (LiAlH~4~)

Substitution: Verschiedene Nukleophile und Elektrophile, abhängig von der gewünschten Substitution

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Oxiden führen, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazol-3,5-diamin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Aufgrund seiner Triazolgruppe wird es auf sein Potenzial als antimikrobielles und antifungizides Mittel untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter Antikrebs- und antivirale Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Agrochemikalien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazol-3,5-diamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann die Aktivität bestimmter Enzyme hemmen, indem er an ihre aktiven Zentren bindet und so wichtige biochemische Prozesse stört. Diese Verbindung kann auch mit Zellmembranen interagieren und deren Integrität und Funktion beeinflussen .

Analyse Chemischer Reaktionen

Types of Reactions

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals

Wirkmechanismus

The mechanism of action of N3-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This compound may also interact with cellular membranes, affecting their integrity and function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fenvalerat: Ein synthetisches Pyrethroid-Insektizid mit einer ähnlichen Phenoxyphenylstruktur.

Esfenvalerat: Das (S)-Enantiomer von Fenvalerat, das ebenfalls als Insektizid verwendet wird.

Pyrazolin-Derivate: Verbindungen mit einer ähnlichen stickstoffbasierten heteroaromatischen Ringstruktur.

Einzigartigkeit

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazol-3,5-diamin ist aufgrund seiner spezifischen Triazolringstruktur in Kombination mit der Phenoxyphenylgruppe einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen machen.

Eigenschaften

CAS-Nummer |

819076-75-0 |

|---|---|

Molekularformel |

C15H15N5O |

Molekulargewicht |

281.31 g/mol |

IUPAC-Name |

3-N-[(4-phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |

InChI |

InChI=1S/C15H15N5O/c16-14-18-15(20-19-14)17-10-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,10H2,(H4,16,17,18,19,20) |

InChI-Schlüssel |

RCIIMPPMXUCDNM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NNC(=N3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)

![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)

![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)

![2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-](/img/structure/B12536595.png)

![3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione](/img/structure/B12536598.png)

![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)